
(2R)-3-(octadecanoyloxy)-2-(tetradecanoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3-(octadecanoyloxy)-2-(tetradecanoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid is a complex organic compound that belongs to the class of phospholipids. Phospholipids are essential components of cell membranes and play a crucial role in various biological processes. This compound is characterized by its unique structure, which includes long-chain fatty acids and a phosphinic acid group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(octadecanoyloxy)-2-(tetradecanoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid typically involves multiple steps. The process begins with the esterification of glycerol with octadecanoic acid and tetradecanoic acid to form the intermediate compound. This intermediate is then reacted with 2-(trimethylammonio)ethanol in the presence of a phosphinic acid derivative to yield the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation processes. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound.
化学反応の分析
Types of Reactions
(2R)-3-(octadecanoyloxy)-2-(tetradecanoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinic acid oxides, while reduction may produce corresponding alcohols.
科学的研究の応用
Chemistry
In chemistry, (2R)-3-(octadecanoyloxy)-2-(tetradecanoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid is used as a model compound to study the behavior of phospholipids in various environments. It is also employed in the synthesis of other complex molecules.
Biology
In biological research, this compound is used to investigate the structure and function of cell membranes. It serves as a tool to study membrane dynamics, lipid-protein interactions, and signal transduction pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may be used in drug delivery systems, as a component of liposomal formulations, and in the development of novel pharmaceuticals.
Industry
In the industrial sector, this compound is utilized in the production of specialized materials, such as surfactants, emulsifiers, and coatings. Its unique properties make it valuable in various applications, including cosmetics, food additives, and lubricants.
作用機序
The mechanism of action of (2R)-3-(octadecanoyloxy)-2-(tetradecanoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It may also interact with specific proteins and receptors, modulating signaling pathways and cellular responses.
類似化合物との比較
Similar Compounds
Similar compounds include other phospholipids, such as phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine. These compounds share structural similarities but differ in their fatty acid chains and head groups.
Uniqueness
What sets (2R)-3-(octadecanoyloxy)-2-(tetradecanoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid apart is its specific combination of long-chain fatty acids and the presence of a phosphinic acid group. This unique structure imparts distinct physical and chemical properties, making it valuable for specialized applications.
特性
分子式 |
C40H81NO8P+ |
|---|---|
分子量 |
735.0 g/mol |
IUPAC名 |
2-[hydroxy-[(2R)-3-octadecanoyloxy-2-tetradecanoyloxypropoxy]phosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-22-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/p+1/t38-/m1/s1 |
InChIキー |
MZWGYEJOZNRLQE-KXQOOQHDSA-O |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


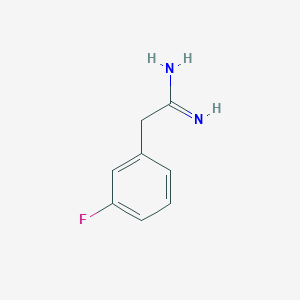
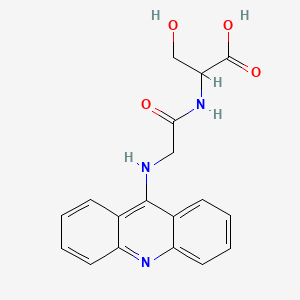
![Methyl 14-ethylidene-19-formyl-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12442595.png)
![(2R)-2-[(1R,2R,3aR,7S,9aS,11aR)-7-(acetyloxy)-2-hydroxy-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,7H,8H,9H,11H-cyclopenta[a]phenanthren-1-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12442604.png)
![1-Ethoxy-1-[(3Z)-hex-3-EN-1-yloxy]ethane](/img/structure/B12442618.png)
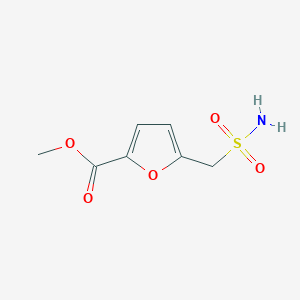
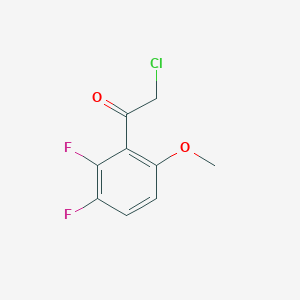

![(2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic Acid](/img/structure/B12442628.png)
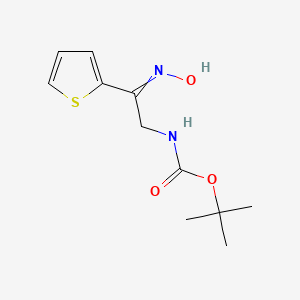
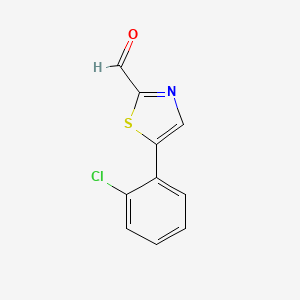
![tert-butyl (4R)-4-[(1E)-3-bromoprop-1-en-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B12442659.png)
![8-(Tert-butyl) 3-ethyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12442660.png)
![methyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate](/img/structure/B12442677.png)
